Leurosidine N'b-oxide
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Overview
Description
Leurosidine N'b-oxide: is a complex organic compound known for its significant biological activity. It is a derivative of the vinca alkaloid family, which is well-known for its use in chemotherapy treatments. This compound exhibits a unique structure that contributes to its potent pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the core structure: This involves the construction of the tetracyclic and pentacyclic frameworks through a series of cyclization reactions.
Functional group modifications: Introduction of functional groups such as acetyloxy, ethyl, hydroxy, and methoxycarbonyl groups through various organic reactions like esterification, oxidation, and reduction.
Final assembly: The final steps involve the coupling of different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To ensure the removal of impurities.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in medicinal chemistry for drug development.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents due to its ability to inhibit cell division.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular microtubules. It binds to tubulin, a protein that is essential for microtubule formation, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to the inhibition of cell division, making it effective as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Vinblastine: Another vinca alkaloid with a similar structure and mechanism of action.
Vincristine: Known for its use in chemotherapy, particularly for leukemia and lymphoma.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which enhances its binding affinity to tubulin and increases its potency as an anticancer agent. Additionally, its specific structural modifications contribute to its improved pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
80374-74-9 |
---|---|
Molecular Formula |
C46H58N4O10 |
Molecular Weight |
827 g/mol |
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3 |
InChI Key |
JJNRGDILJOBAEK-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leurosidine N'b-oxide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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